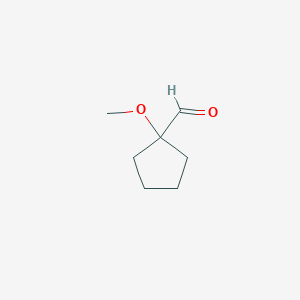

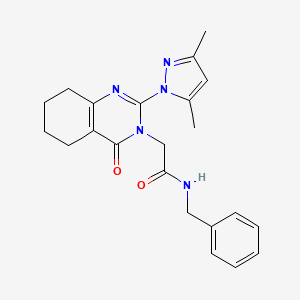

![molecular formula C18H19N5OS B2714713 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone CAS No. 483293-67-0](/img/structure/B2714713.png)

2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone, also known as PDP, is a small molecule that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

Anticancer Activity

Phenylpyrazolo[3,4-d]pyrimidine is known to possess potent anticancer activity . It has been used in the development of novel anticancer agents . Some of these compounds have shown potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays .

Multitarget Enzyme Inhibition

These compounds have been found to inhibit multiple essential cancer targets such as EGFR WT, EGFR T790M, VGFR2, and Top-II . This multitarget enzyme inhibition is supported by docking studies .

Antiparasitic Activity

Phenylpyrazolo[3,4-d]pyrimidine is also known for its antiparasitic activity . This makes it a potential candidate for the development of new antiparasitic drugs.

Antifungal Activity

There is an urgent need to develop novel fungicides with low toxicity and high efficiency . Phenylpyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their fungicidal activities .

Antimicrobial Activity

In addition to its antifungal and antiparasitic activities, Phenylpyrazolo[3,4-d]pyrimidine also possesses antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.

VEGFR-2 Inhibition

Some of the most potent cytotoxic derivatives of Phenylpyrazolo[3,4-d]pyrimidine have been studied for their VEGFR-2 inhibitory activity . This could potentially explain the mechanism of action of these substances .

Antiangiogenic Activity

In addition to its VEGFR-2 inhibitory activity, Phenylpyrazolo[3,4-d]pyrimidine derivatives have also shown antiangiogenic activity . This could potentially make them useful in the treatment of diseases where angiogenesis plays a key role, such as cancer .

Apoptosis Induction

One of the compounds enhanced apoptosis in MCF-7 cancer cells and is promising as a novel multi pyrazolopyrimidine-based lead compound for the identification of new anticancer medicines that target the EGFR/VGFR2 enzymes .

Direcciones Futuras

The future directions for “2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone” and related compounds could involve further investigations into their potential pharmacological activities . For instance, they could be explored for their potential as antiviral, antimicrobial, antitumor agents, and others .

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .

Mode of Action

The compound 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone inhibits CDK2, thereby disrupting the cell cycle progression . This inhibition results in the arrest of the cell cycle at the S phase, leading to apoptosis or programmed cell death .

Biochemical Pathways

The inhibition of CDK2 by 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone affects the cell cycle regulation pathway . This disruption leads to the halt of cell proliferation, a key process in the growth and spread of cancer cells .

Result of Action

The action of 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone results in significant cellular effects. It induces apoptosis in cancer cells, as evidenced by an increase in caspase-3 levels . This leads to a reduction in the proliferation of cancer cells .

Propiedades

IUPAC Name |

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c24-16(22-9-5-2-6-10-22)12-25-18-15-11-21-23(17(15)19-13-20-18)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRSKQSIVRMMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)

![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2714639.png)

![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)

![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2714645.png)

![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714651.png)